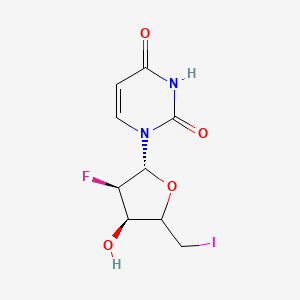
Tert-butyl (2-(3,5-difluorophenyl)-1-hydroxypropan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2-(3,5-difluorophenyl)-1-hydroxypropan-2-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a difluorophenyl group, and a hydroxypropan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-(3,5-difluorophenyl)-1-hydroxypropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the 3,5-difluorophenyl group under controlled conditions. One common method involves the use of a flow microreactor system, which allows for efficient and sustainable synthesis .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale flow microreactor systems to ensure high yield and purity. The process is optimized to minimize waste and energy consumption, making it a more sustainable approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl (2-(3,5-difluorophenyl)-1-hydroxypropan-2-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The difluorophenyl group can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Tert-butyl (2-(3,5-difluorophenyl)-1-hydroxypropan-2-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl (2-(3,5-difluorophenyl)-1-hydroxypropan-2-yl)carbamate involves its interaction with specific molecular targets. The hydroxypropan-2-yl group can form hydrogen bonds with biological molecules, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- Tert-butyl (2,3-difluoro-4-hydroxy-5-methylphenyl)carbamate
- Tert-butyl (2,3-difluorophenyl)carbamate
Comparison: Tert-butyl (2-(3,5-difluorophenyl)-1-hydroxypropan-2-yl)carbamate is unique due to the presence of both the hydroxypropan-2-yl group and the difluorophenyl group. This combination of functional groups provides distinct chemical and biological properties compared to similar compounds. For example, the hydroxy group can enhance solubility and reactivity, while the difluorophenyl group can increase stability and binding affinity to biological targets .
Propriétés
IUPAC Name |
tert-butyl N-[2-(3,5-difluorophenyl)-1-hydroxypropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2NO3/c1-13(2,3)20-12(19)17-14(4,8-18)9-5-10(15)7-11(16)6-9/h5-7,18H,8H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKKUDZXLNAUHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CO)C1=CC(=CC(=C1)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![tert-Butyl 3-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B8079887.png)


![1-(4-(Benzyloxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol](/img/structure/B8079930.png)
![2-Benzyl-9-fluoro-3a-(methoxymethyl)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole hydrochloride](/img/structure/B8079937.png)
